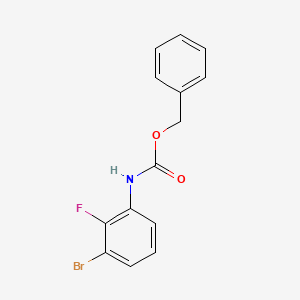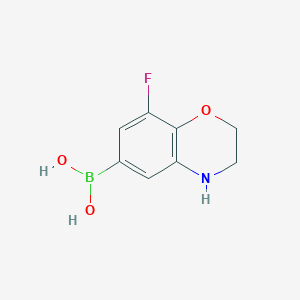
7-Bromohept-3-ene
Descripción general
Descripción
7-Bromohept-3-ene is an organic compound that belongs to the class of haloalkenes. It is characterized by the presence of a bromine atom attached to a heptene chain. The molecular formula of this compound is C7H13Br, and it has a molecular weight of 177.08 g/mol . This compound is a colorless liquid that is slightly soluble in water and has a density of 1.162 g/mL at 25°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Bromohept-3-ene can be synthesized through various methods. One common method involves the bromination of hept-3-ene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is typically carried out at room temperature, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, this compound can be produced by the bromination of hept-3-ene using bromine or hydrogen bromide (HBr) under controlled conditions. The reaction is often conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromohept-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form heptadienes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol.
Electrophilic Addition: Reagents such as bromine (Br2), hydrogen chloride (HCl), and hydrogen (H2) are used. These reactions are often conducted in non-polar solvents like carbon tetrachloride (CCl4) or hexane.
Major Products Formed
Substitution: Products include hept-3-en-1-ol, hept-3-en-1-amine, and hept-3-en-1-nitrile.
Addition: Products include 3,4-dibromoheptane, 3-chloroheptane, and heptane.
Elimination: Products include 1,6-heptadiene and 1,5-heptadiene.
Aplicaciones Científicas De Investigación
7-Bromohept-3-ene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Bromohept-3-ene involves its ability to undergo nucleophilic substitution and addition reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles and electrophiles. The double bond in the heptene chain also allows for addition reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-1-heptene: Similar in structure but with the bromine atom at a different position.
3-Bromoheptane: Lacks the double bond present in 7-Bromohept-3-ene.
1-Bromo-6-heptene: Similar in structure but with the double bond at a different position.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a double bond in its structure. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
7-bromohept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h3-4H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGXBDVDJQWGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705876 | |
| Record name | 7-Bromohept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79837-80-2 | |
| Record name | 7-Bromohept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B1442731.png)
![7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1442732.png)
![4-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1442733.png)


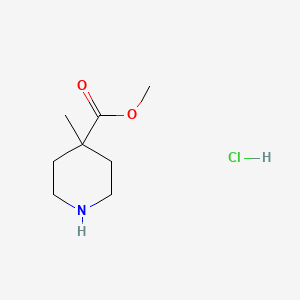
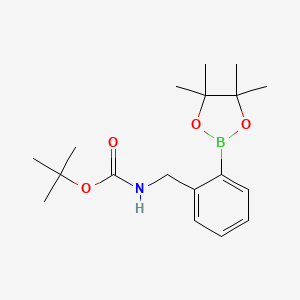

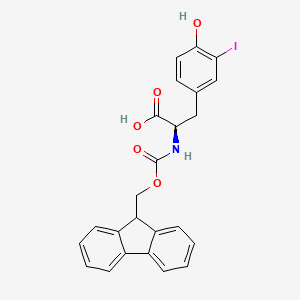


![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)
